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Compound of Interest

Compound Name: 9-Oxooctadecanoic acid

Cat. No.: B1598637 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
9-Ketostearic acid, also known as 9-oxooctadecanoic acid, is a keto fatty acid that is of

growing interest to the scientific community. This technical guide provides a comprehensive

overview of its chemical and physical properties, detailed experimental protocols for its

synthesis and analysis, and an exploration of its potential role in biological signaling pathways.

The information presented herein is intended to serve as a valuable resource for researchers

and professionals involved in lipid chemistry, drug discovery, and metabolic studies.

Chemical and Physical Properties
9-Ketostearic acid is a long-chain fatty acid characterized by a ketone group at the ninth carbon

position.[1][2] This functional group significantly influences its physical and chemical behavior

compared to its parent compound, stearic acid.
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Property Value Reference

IUPAC Name 9-Oxooctadecanoic acid [3][4]

Synonyms
9-Ketostearic acid, 9-

Oxostearic acid
[1][2]

CAS Number 4114-74-3 [1][3][4]

Molecular Formula C₁₈H₃₄O₃ [1][2][3][4][5]

Molecular Weight 298.46 g/mol [1][2][3][4][5]

Canonical SMILES
CCCCCCCCCC(=O)CCCCCC

CC(=O)O
[1][3]

InChI Key
KNYQSFOUGYMRDE-

UHFFFAOYSA-N
[1]

Physical Properties
Property Value Reference

Melting Point 74.5 °C [2]

Boiling Point (Predicted) 444.1 ± 28.0 °C [2]

Density (Predicted) 0.940 ± 0.06 g/cm³ [2]

Physical Description Solid [4]

Solubility Soluble in chloroform. [4]

Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 9-Ketostearic

acid. Below is a summary of expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific high-resolution spectra for 9-Ketostearic acid are not readily available in the

searched literature, typical chemical shifts for protons and carbons in similar fatty acid
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structures can be predicted.

¹H NMR (Predicted):

~2.4 ppm (t, 2H): Protons alpha to the ketone carbonyl group (-CH₂-C=O).

2.3 ppm (t, 2H): Protons alpha to the carboxylic acid carbonyl group (-CH₂-COOH).

1.6 ppm (m, 4H): Protons beta to both carbonyl groups.

1.2-1.4 ppm (m, 20H): Methylene protons of the long alkyl chain.

0.9 ppm (t, 3H): Terminal methyl protons (-CH₃).

~11-12 ppm (s, 1H): Carboxylic acid proton (-COOH), which can be broad and may

exchange with D₂O.

¹³C NMR (Predicted):

~211 ppm: Ketone carbonyl carbon.

~180 ppm: Carboxylic acid carbonyl carbon.

~42 ppm: Carbons alpha to the ketone.

~34 ppm: Carbon alpha to the carboxylic acid.

~24-32 ppm: Methylene carbons of the alkyl chain.

~14 ppm: Terminal methyl carbon.

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 9-Ketostearic acid would be expected to

show a molecular ion peak ([M]⁺) at m/z 298. Key fragmentation patterns for fatty acids include

losses of water (M-18), the carboxyl group (M-45), and characteristic cleavage at the carbonyl

group. Alpha-cleavage adjacent to the ketone at C9 would lead to significant fragments.
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Infrared (IR) Spectroscopy
The IR spectrum of 9-Ketostearic acid will exhibit characteristic absorption bands for its

functional groups.

Functional Group Wavenumber (cm⁻¹) Intensity

O-H stretch (Carboxylic acid) 3300-2500 Broad

C-H stretch (Alkyl) 2960-2850 Strong

C=O stretch (Ketone) ~1715 Strong

C=O stretch (Carboxylic acid) ~1710 Strong

C-O stretch (Carboxylic acid) 1320-1210 Medium

The two carbonyl stretching frequencies may overlap, resulting in a broad, strong absorption

band in the 1710-1720 cm⁻¹ region.

Experimental Protocols
Synthesis of 9-Ketostearic Acid
A common method for the synthesis of keto acids is the oxidation of the corresponding hydroxy

acid. The following is a generalized protocol based on the synthesis of similar compounds.

Objective: To synthesize 9-Ketostearic acid from 9-hydroxystearic acid.

Materials:

9-hydroxystearic acid

Pyridinium chlorochromate (PCC) or other suitable oxidizing agent (e.g., Jones reagent)

Anhydrous dichloromethane (DCM) or acetone

Silica gel for column chromatography

Hexane
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Ethyl acetate

Anhydrous sodium sulfate

Round-bottom flask

Magnetic stirrer and stir bar

Reflux condenser (if heating is required)

Separatory funnel

Rotary evaporator

Chromatography column

Procedure:

Dissolution: In a clean, dry round-bottom flask, dissolve 9-hydroxystearic acid in a suitable

anhydrous solvent like dichloromethane.

Oxidation: Slowly add the oxidizing agent (e.g., pyridinium chlorochromate, 1.5 equivalents)

to the stirred solution at room temperature. The reaction is typically monitored by thin-layer

chromatography (TLC) until the starting material is consumed.

Quenching and Extraction: Upon completion, the reaction mixture is quenched by the

addition of a suitable reagent (e.g., isopropyl alcohol if using Jones reagent) and then filtered

through a pad of celite or silica gel to remove the chromium salts. The filtrate is then washed

sequentially with water and brine.

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered,

and the solvent is removed under reduced pressure using a rotary evaporator to yield the

crude product.

Purification: The crude 9-Ketostearic acid is purified by column chromatography on silica gel,

typically using a gradient of hexane and ethyl acetate as the eluent.
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Characterization: The purified product is characterized by NMR, IR, and mass spectrometry

to confirm its identity and purity.

Analytical Method: Gas Chromatography-Mass
Spectrometry (GC-MS)
This protocol outlines the analysis of 9-Ketostearic acid using GC-MS, which often requires

derivatization to increase volatility.

Objective: To quantify and identify 9-Ketostearic acid in a sample.

Materials:

Sample containing 9-Ketostearic acid

Internal standard (e.g., a deuterated analog)

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

Anhydrous pyridine or other suitable solvent

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

Sample Preparation and Extraction: Lipids are extracted from the sample using a standard

method such as Folch or Bligh-Dyer extraction.

Derivatization: The dried lipid extract is reconstituted in a small volume of anhydrous

pyridine. The derivatizing agent (BSTFA with 1% TMCS) is added, and the mixture is heated

(e.g., at 60°C for 30 minutes) to convert the carboxylic acid to its trimethylsilyl (TMS) ester

and the ketone to its TMS enol ether.

GC-MS Analysis:

Injection: An aliquot of the derivatized sample is injected into the GC-MS.
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Separation: The components are separated on the capillary column using a temperature

program (e.g., initial temperature of 100°C, ramped to 280°C).

Detection: The mass spectrometer is operated in electron ionization (EI) mode, and mass

spectra are recorded over a suitable mass range (e.g., m/z 50-550).

Data Analysis: The resulting chromatogram and mass spectra are analyzed. 9-Ketostearic

acid is identified by its retention time and the characteristic fragmentation pattern of its TMS

derivative. Quantification is performed by comparing the peak area of the analyte to that of

the internal standard.

Biological Signaling and Experimental Workflows
While the direct signaling pathways of 9-Ketostearic acid are not extensively documented, the

closely related 9-hydroxystearic acid (9-HSA) has been shown to exhibit biological activity,

particularly in the context of cancer cell proliferation. 9-HSA acts as an inhibitor of histone

deacetylase 1 (HDAC1). It is plausible that 9-Ketostearic acid could be a metabolite of 9-HSA

or have related biological activities.

Proposed Signaling Pathway: HDAC Inhibition
The following diagram illustrates the proposed mechanism of action for 9-hydroxystearic acid,

which may provide a framework for investigating the biological role of 9-Ketostearic acid.
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Caption: Proposed signaling pathway of 9-hydroxystearic acid (9-HSA) via HDAC1 inhibition.
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Experimental Workflow: Investigating Biological Activity
The following workflow outlines a general approach to studying the biological effects of 9-

Ketostearic acid.
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Caption: Experimental workflow for investigating the biological activity of 9-Ketostearic acid.

Conclusion
9-Ketostearic acid is a fatty acid with distinct chemical properties conferred by its ketone

functionality. This guide has provided a detailed summary of its known characteristics, along

with practical experimental protocols for its synthesis and analysis. The exploration of its

potential biological activities, drawing parallels with 9-hydroxystearic acid, opens up new

avenues for research, particularly in the fields of cancer biology and metabolic diseases. The

presented information aims to facilitate further investigation into the chemical and biological

significance of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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